
Tert-butyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in pharmaceuticals, particularly as anthelmintics and psychoactive drugs.
Méthodes De Préparation
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: can be synthesized through various methods. One common synthetic route involves the reaction of piperazine with butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired ester. The ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include hydrochloric acid , sodium hydroxide , and various nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Piperazine derivatives are explored for their potential therapeutic uses, such as anthelmintic agents and psychoactive drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Piperazine-1-carboxylic acid butyl ester hydrochloride salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, piperazine derivatives are known to act on the gamma-aminobutyric acid (GABA) receptors , which play a crucial role in the central nervous system .
Comparaison Avec Des Composés Similaires
Piperazine-1-carboxylic acid butyl ester hydrochloride salt: can be compared with other piperazine derivatives, such as:
- Piperazine dihydrochloride
- Piperazine citrate
- Piperazine phosphate
These compounds share a similar core structure but differ in their functional groups and counterions, leading to variations in their chemical properties and biological activities. The uniqueness of Piperazine-1-carboxylic acid butyl ester hydrochloride salt lies in its specific ester and hydrochloride groups, which confer distinct reactivity and solubility characteristics .
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(azetidin-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7(10)6-4-11-5-6;/h6-7,11H,4-5,10H2,1-3H3;1H |
Clé InChI |
BXNDAHLWSAAYEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CNC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


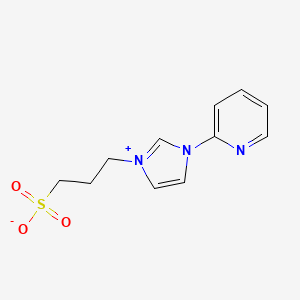
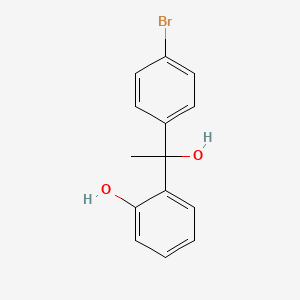
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
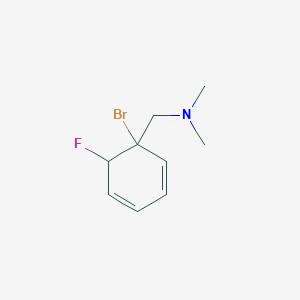
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

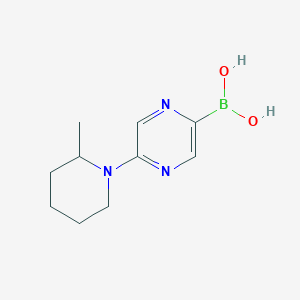
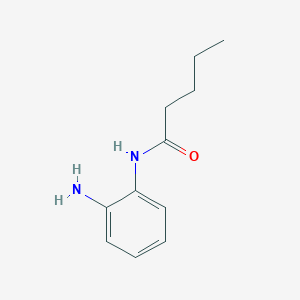
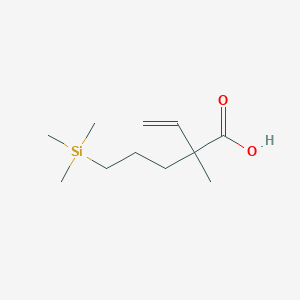
![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)

